Levulinic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

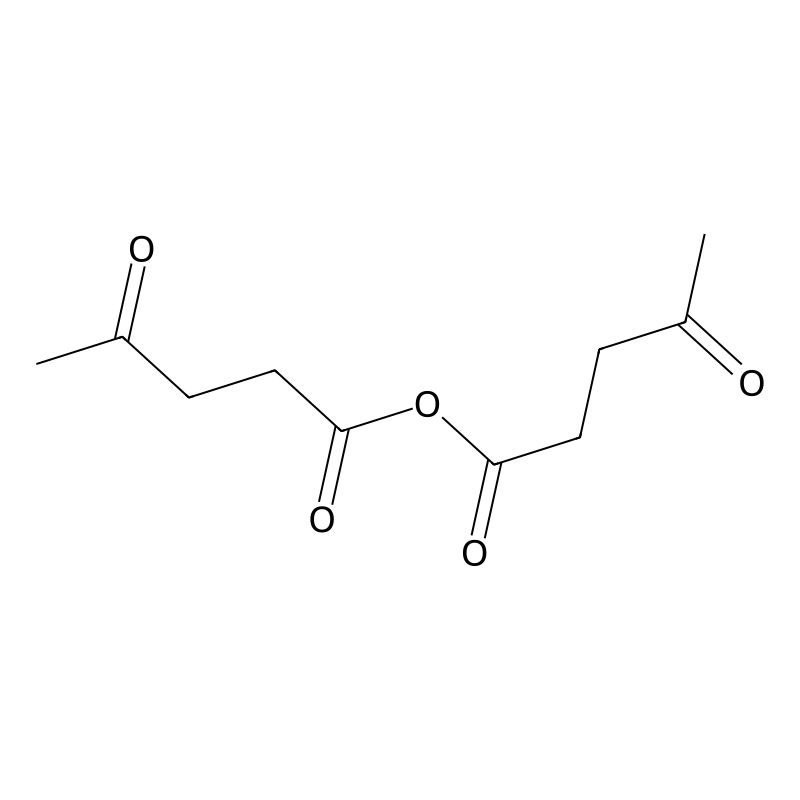

Levulinic anhydride is a cyclic compound derived from levulinic acid, which is a five-carbon organic compound known for its versatile applications as a platform chemical. The structure of levulinic anhydride consists of a five-membered ring formed by the dehydration of two molecules of levulinic acid. This transformation typically occurs under acidic conditions or through the use of coupling agents such as dicyclohexylcarbodiimide. Levulinic anhydride can be synthesized in high yields and is recognized for its potential in various chemical processes and applications in the pharmaceutical and polymer industries .

- Hydrolysis: In the presence of water, levulinic anhydride can revert to levulinic acid.

- Aldol Condensation: It can undergo aldol condensation with aldehydes and ketones, leading to the formation of larger carbon skeletons.

- Nucleophilic Additions: The carbonyl groups are susceptible to nucleophilic attack, allowing for the formation of various derivatives, including esters and amides .

Levulinic anhydride can be synthesized through several methods:

- Dehydration of Levulinic Acid: This is the most common method where levulinic acid is dehydrated using coupling agents like dicyclohexylcarbodiimide or under acidic conditions.

- Catalytic Processes: Various catalysts can facilitate the conversion of levulinic acid to its anhydride form, enhancing yield and selectivity.

- Gas-Phase Reactions: Some studies have explored gas-phase reactions involving levulinic acid to produce levulinic anhydride along with other products such as maleic anhydride .

Levulinic anhydride has several notable applications:

- Chemical Intermediates: It serves as a precursor for the synthesis of various chemicals, including pharmaceuticals and agrochemicals.

- Polymer Production: The compound is utilized in creating bio-based polymers, contributing to sustainable material development.

- Solvent and Plasticizer: Due to its chemical properties, it can be used as a solvent or plasticizer in various formulations .

Studies on the interactions of levulinic anhydride with other compounds have highlighted its reactivity profile. It has been shown to interact with nucleophiles effectively, leading to diverse product formations. Additionally, research into its compatibility with other bioactive compounds suggests potential synergistic effects when used in formulations aimed at enhancing biological activity .

Levulinic anhydride shares structural similarities with several other compounds derived from biomass or organic synthesis. Below are some similar compounds along with a comparison highlighting their uniqueness:

Levulinic anhydride's unique five-membered ring structure allows it to engage in specific reactions that differentiate it from these similar compounds, making it a valuable intermediate in organic synthesis and industrial applications.